Methyl 3H-1,2,4-triazole-5-carboxylate
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Overview
Description
Methyl 3H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3H-1,2,4-triazole-5-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide octahydrate, followed by oxidation and esterification . The overall yield of this process is approximately 32%, with a purity of 98% .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification reactions. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 3H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl ester group into a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted triazoles. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Methyl 3H-1,2,4-triazole-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3H-1,2,4-triazole-5-carboxylate involves its interaction with various molecular targets. For instance, in antiviral applications, it acts by inhibiting viral replication through the incorporation into viral RNA, leading to the termination of RNA synthesis . In antibacterial applications, it disrupts bacterial cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
Methyl 3H-1,2,4-triazole-5-carboxylate is unique due to its specific arrangement of nitrogen atoms within the triazole ring, which imparts distinct chemical properties. Similar compounds include:
Properties
Molecular Formula |
C4H5N3O2 |
---|---|
Molecular Weight |
127.10 g/mol |
IUPAC Name |
methyl 3H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C4H5N3O2/c1-9-4(8)3-5-2-6-7-3/h2H2,1H3 |
InChI Key |
HFKMIFIIOKPBFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NCN=N1 |
Origin of Product |
United States |
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